molecular formula C12H6Cl3NO2 B13761349 2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]- CAS No. 2582-42-5

2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]-

Cat. No.: B13761349
CAS No.: 2582-42-5
M. Wt: 302.5 g/mol
InChI Key: IGNZCIXAFITVRI-UHFFFAOYSA-N
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Description

2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]- is a chemical compound with the molecular formula C12H7Cl3NO2. It is known for its distinctive structure, which includes a cyclohexadienone core with multiple chlorine substitutions and an imino group attached to a hydroxyphenyl ring. This compound is also referred to by various other names, including Gibbs reagent and N,2,6-Trichloro-p-benzoquinone imine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]- typically involves the oxidation of 2,6-dichloro-p-aminophenol using hypochlorous acid. The reaction conditions require careful control of temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar oxidation reactions, but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hypochlorous acid, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include various quinone derivatives, amines, and chlorinated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]- involves its interaction with molecular targets such as enzymes and microbial cell walls. The compound’s imino group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity. Additionally, its chlorinated structure allows it to penetrate and disrupt microbial cell membranes, leading to cell lysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]- apart is its unique combination of chlorine substitutions and the presence of both imino and hydroxyphenyl groups. This unique structure contributes to its diverse reactivity and wide range of applications in various fields .

Properties

CAS No.

2582-42-5

Molecular Formula

C12H6Cl3NO2

Molecular Weight

302.5 g/mol

IUPAC Name

2-chloro-4-(3,5-dichloro-4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one

InChI

InChI=1S/C12H6Cl3NO2/c13-8-3-6(1-2-11(8)17)16-7-4-9(14)12(18)10(15)5-7/h1-5,18H

InChI Key

IGNZCIXAFITVRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C(=CC1=NC2=CC(=C(C(=C2)Cl)O)Cl)Cl

Origin of Product

United States

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